ASAP1 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

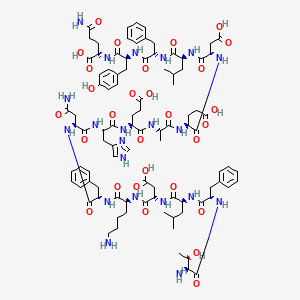

C94H129N21O29 |

|---|---|

Poids moléculaire |

2017.2 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C94H129N21O29/c1-48(2)36-62(83(132)109-65(39-53-20-12-8-13-21-53)86(135)110-66(41-55-25-27-57(117)28-26-55)85(134)105-61(94(143)144)29-32-72(96)118)107-92(141)71(45-77(126)127)113-82(131)60(31-34-75(122)123)102-79(128)50(5)101-80(129)59(30-33-74(120)121)104-89(138)68(42-56-46-99-47-100-56)111-90(139)69(43-73(97)119)112-87(136)64(38-52-18-10-7-11-19-52)108-81(130)58(24-16-17-35-95)103-91(140)70(44-76(124)125)114-84(133)63(37-49(3)4)106-88(137)67(40-54-22-14-9-15-23-54)115-93(142)78(98)51(6)116/h7-15,18-23,25-28,46-51,58-71,78,116-117H,16-17,24,29-45,95,98H2,1-6H3,(H2,96,118)(H2,97,119)(H,99,100)(H,101,129)(H,102,128)(H,103,140)(H,104,138)(H,105,134)(H,106,137)(H,107,141)(H,108,130)(H,109,132)(H,110,135)(H,111,139)(H,112,136)(H,113,131)(H,114,133)(H,115,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,143,144)/t50-,51+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-/m0/s1 |

Clé InChI |

WDOOMKAPQAFEJQ-MRKIWNQKSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Role of ASAP1 in Human Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ArfGAP with SH3 domain, ankyrin repeat and PH domain 1 (ASAP1), also known as AMAP1 or DDEF1, is a multi-domain protein that plays a pivotal role in a multitude of cellular processes. Encoded by the ASAP1 gene, this protein acts as a GTPase-activating protein (GAP) for the ADP-ribosylation factor (Arf) family of small GTPases. Its intricate domain architecture allows it to function as a scaffold and signaling molecule, integrating various cellular signals to modulate membrane trafficking, cytoskeletal organization, cell migration, and invasion. Dysregulation of ASAP1 has been implicated in several pathologies, most notably in cancer progression and metastasis, making it a subject of intense research and a potential therapeutic target. This technical guide provides an in-depth overview of the core functions of ASAP1 in human cells, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.

Core Functions of ASAP1

ASAP1's primary function is to accelerate the hydrolysis of GTP bound to Arf proteins, thereby converting them from their active GTP-bound state to an inactive GDP-bound state. This GAP activity is crucial for the regulation of vesicular transport and actin cytoskeleton dynamics.

Arf GTPase-Activating Protein (GAP) Activity

ASAP1 exhibits preferential GAP activity towards specific Arf isoforms. Its activity is dependent on phosphatidylinositol 4,5-bisphosphate (PIP2), which binds to its Pleckstrin homology (PH) domain and induces a conformational change that enhances catalytic efficiency.[1] The catalytic core of ASAP1 comprises its PH, Arf GAP, and Ankyrin (ANK) repeat domains.[2]

Data Presentation

Table 1: Quantitative Analysis of ASAP1 Arf GAP Activity

| Arf Isoform | kcat (s⁻¹) | Km (µM) | Notes |

| Arf1 | 150 | - | kcat determined for the catalytic domain (PH-Arf GAP-ANK).[1] |

| Arf5 | - | - | ASAP1 shows activity towards Arf5, but detailed kinetic data is less available.[2] |

| Arf6 | - | - | ASAP1 has lesser GAP activity towards Arf6 compared to Arf1 and Arf5.[2] |

Table 2: ASAP1 Protein-Protein Interaction Binding Affinities

| Binding Partner | ASAP1 Domain | Binding Affinity (Kd) | Method |

| MICAL1 (PRM) | SH3 | ~1 µM | Isothermal Titration Calorimetry (ITC) |

| giant ankyrin-B | SH3 | ~0.19 µM | Isothermal Titration Calorimetry (ITC) |

Table 3: ASAP1 Expression in Human Cancers

| Cancer Type | ASAP1 Expression Level | Association with Prognosis |

| Invasive Breast Cancer | Increased expression in a subset of tumors.[3] | Contradictory findings; some studies associate high expression with poor prognosis, while others suggest a tumor-suppressor role in certain contexts.[3] |

| Colorectal Cancer | Increased expression.[3] | Associated with poor prognosis and metastasis.[3] |

| Gastric Cancer | Increased expression.[3] | Associated with poor prognosis.[3] |

| Head and Neck Squamous Cell Carcinoma | Increased expression.[3] | Associated with poor prognosis.[3] |

| Hepatocellular Carcinoma | Increased expression.[3] | Associated with poor prognosis.[3] |

| Epithelial Ovarian Cancer | Increased expression.[3] | Associated with poor prognosis.[3] |

| Clear Cell Renal Cell Carcinoma | Increased expression.[3] | Associated with poor prognosis.[3] |

| Pancreatic Cancer | Increased expression.[3] | Associated with poor prognosis.[3] |

| Hepatoblastoma | Loss of expression in poorly differentiated cases.[3] | Loss of expression associated with more aggressive tumors.[3] |

Signaling Pathways Involving ASAP1

ASAP1 is a key node in several signaling pathways that control cell motility and invasion. Its ability to interact with a diverse range of proteins allows it to integrate signals from receptor tyrosine kinases (RTKs) and other signaling molecules to orchestrate changes in the actin cytoskeleton and cell adhesion.

Invadopodia Formation and Function

Invadopodia are actin-rich protrusions that mediate extracellular matrix (ECM) degradation, a critical step in cancer cell invasion. ASAP1 is a crucial component of the signaling cascade that drives invadopodia formation.[4]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion. ASAP1 has been shown to interact with and activate the TGF-β pathway.[5]

References

- 1. biology.williams.edu [biology.williams.edu]

- 2. DEF-1/ASAP1 is a GTPase-activating protein (GAP) for ARF1 that enhances cell motility through a GAP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASAP1 Expression in Invasive Breast Cancer and Its Prognostic Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ASAP1 Promotes Epithelial to Mesenchymal Transition by Activating the TGFβ Pathway in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ASAP1 Signaling in Cancer: A Technical Guide to Core Pathways and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASAP1 (ArfGAP with SH3 domain, Ankyrin repeats, and PH domain 1) has emerged as a critical regulator in oncogenic signaling, playing a pivotal role in cancer cell proliferation, invasion, and metastasis. Its overexpression is correlated with poor prognosis in numerous malignancies, including prostate, breast, ovarian, and gastric cancers.[1][2][3][4] This technical guide provides an in-depth exploration of the core signaling pathways modulated by ASAP1 in cancer. It summarizes key quantitative data, details essential experimental protocols for studying ASAP1 function, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to ASAP1

ASAP1 is a multi-domain protein that functions primarily as a GTPase-activating protein (GAP) for ADP-ribosylation factor (Arf) family members, particularly Arf1 and Arf6.[2][5] Its structure, comprising a BAR domain, a pleckstrin homology (PH) domain, the Arf GAP domain, ankyrin repeats, a proline-rich region, and a C-terminal SH3 domain, enables it to act as a scaffold, integrating various signaling inputs to regulate membrane trafficking and cytoskeletal dynamics.[6][7] In the context of cancer, ASAP1's functions are intricately linked to its interactions with key oncogenic proteins and its ability to modulate pathways that drive malignant phenotypes.

Core ASAP1 Signaling Pathways in Cancer

The Src-FAK-ASAP1 Axis in Cell Adhesion and Migration

A central signaling node involving ASAP1 is its interaction with the non-receptor tyrosine kinase Src and focal adhesion kinase (FAK).[6][8] This axis is fundamental to the regulation of cell adhesion, migration, and invasion.

-

Activation and Recruitment: Src phosphorylates and activates FAK at focal adhesions. ASAP1 is recruited to these sites through the binding of its C-terminal SH3 domain to a proline-rich region in FAK.[9][10] Src can also directly bind to and phosphorylate ASAP1, enhancing its GAP activity.[8][11]

-

Downstream Effects: The activated ASAP1, in turn, regulates Arf GTPases, leading to the remodeling of the actin cytoskeleton and the turnover of focal adhesions, processes essential for cell movement.[12][13] The interaction of ASAP1 with FAK is crucial for the organization of paxillin (B1203293) and FAK at focal adhesions.[9][10]

ASAP1 in Arf GTPase Regulation and Membrane Trafficking

ASAP1's primary biochemical function is to stimulate the hydrolysis of GTP on Arf proteins, converting them from their active GTP-bound state to an inactive GDP-bound state.[5] This regulation is critical for membrane trafficking and cytoskeletal organization.

-

Mechanism of Action: The PH domain of ASAP1 is essential for its maximal GAP activity. It not only recruits ASAP1 to membranes by binding to phosphoinositides but also actively participates in GTP hydrolysis through an allosteric mechanism, directly binding to Arf-GTP to prime it for catalysis.[5][14]

-

Cancer Relevance: Dysregulation of Arf-mediated trafficking by ASAP1 impacts several cancer-related processes. For instance, ASAP1 regulates the recycling of β1-integrin, a key adhesion molecule, which influences cell migration and invasion.[2]

ASAP1 and the TGF-β Signaling Pathway

Recent evidence has implicated ASAP1 in the transforming growth factor-beta (TGF-β) pathway, a key signaling cascade in development and cancer that can promote epithelial-to-mesenchymal transition (EMT).[1]

-

Interaction and Regulation: In papillary thyroid cancer, ASAP1 has been shown to be upregulated and to physically interact with SMAD2/3.[1] Knockdown of ASAP1 inhibits the TGF-β pathway by reducing the phosphorylation of SMAD2 (p-SMAD2).[1]

-

Functional Consequences: By activating the TGF-β pathway, ASAP1 promotes EMT, leading to increased cell migration and invasion.[1]

Other Emerging ASAP1 Pathways in Cancer

-

Wnt/β-catenin Pathway: In extrahepatic cholangiocarcinoma, ASAP1 has been shown to promote cancer progression by regulating the Wnt/β-catenin pathway.[2][15]

-

IQGAP1/CDC42 Pathway: In gastric cancer, ASAP1 activates the IQGAP1/CDC42 pathway, which in turn upregulates the EGFR-MAPK pathway, promoting tumor progression and chemotherapy resistance.[16]

-

PTEN/AKT Signaling: The long non-coding RNA ASAP1-IT1, an antisense transcript from the ASAP1 locus, can promote non-small cell lung cancer progression through the PTEN/AKT signaling axis.[17]

-

Hippo/YAP1 Pathway: ASAP1 is a known target of the YAP1/TAZ transcription factors.[2][18] In some contexts, the antisense transcript ASAP1-IT1 can inactivate YAP1 signaling in ovarian cancer.[19][20]

Quantitative Data Summary

The following tables summarize quantitative findings from studies on ASAP1's role in cancer, focusing on its expression and the effects of its modulation.

Table 1: ASAP1 Expression in Cancer Tissues

| Cancer Type | Tissue Comparison | Fold Change/Observation | Reference |

| Papillary Thyroid Cancer | PTC vs. Normal | Upregulated in PTC tissues | [1] |

| Prostate Cancer | Metastatic vs. Non-metastatic | Upregulated in metastatic sublines | [3] |

| Prostate Cancer | Primary Cancer vs. Benign | Elevated in 80% of primary cancers | [3][21] |

| Ovarian Serous Carcinoma | Tumor vs. Normal | Upregulated or amplified in 40-44% of patients | [22] |

| Gastric Cancer | GC vs. Normal | Significantly overexpressed in GC cells | [2][23] |

| Laryngeal Squamous Cell | LSCC vs. Normal | Upregulated in primary LSCC tumors | [7] |

Table 2: Effects of ASAP1 Knockdown on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Assay | Quantitative Effect | Reference |

| PC-3 | Prostate Cancer | Cell Migration | ~50% suppression | [3] |

| PC-3 | Prostate Cancer | Matrigel Invasion | ~67% suppression | [3] |

| MDA-T32 & MDA-T85 | Papillary Thyroid Cancer | Colony Formation | Significantly reduced | [1] |

| MDA-T32 & MDA-T85 | Papillary Thyroid Cancer | Proliferation | Significantly inhibited | [1] |

| MDA-T32 & MDA-T85 | Papillary Thyroid Cancer | Migration & Invasion | Significantly suppressed | [1] |

| BGC823 & MKN45 | Gastric Cancer | Proliferation | Reduced cell growth | [23] |

| BGC823 & MKN45 | Gastric Cancer | Apoptosis | Significantly enhanced | [23] |

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is used to determine if two proteins physically interact within a cell. The example describes the interaction between ASAP1 and FAK.[10][22][24]

Methodology:

-

Cell Lysis: Culture cells (e.g., OVCAR8, HEK293) to 80-90% confluency. Lyse the cells in a cold lysis buffer (e.g., RIPA buffer: 20 mM HEPES pH 7.8, 50 mM KCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[10][25]

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[25]

-

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-ASAP1) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[26]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the suspected interacting "prey" protein (e.g., anti-FAK).

Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix components like Matrigel (invasion).[1][3]

Methodology:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.

-

Assay Setup:

-

Migration: Use Transwell inserts with an 8 µm pore size membrane.

-

Invasion: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.[1]

-

-

Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 5 x 10^4 cells/well).

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for migration/invasion but not proliferation (e.g., 24-48 hours).

-

Cell Removal: After incubation, remove the non-migrated/invaded cells from the top surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol (B129727) or paraformaldehyde. Stain the cells with a solution like crystal violet or H&E.[1]

-

Quantification: Count the number of stained cells in several random fields under a microscope. The results are often expressed as the average number of cells per field or as a percentage relative to a control group.

In Vitro Kinase Assay (for Src/FAK)

This assay directly measures the ability of a kinase (e.g., Src or FAK) to phosphorylate a substrate (which could be ASAP1 or a generic substrate).

Methodology:

-

Reagents: Obtain purified, active kinases (e.g., recombinant Src, FAK) and the substrate of interest (e.g., purified ASAP1, GST-paxillin as a positive control).[27]

-

Reaction Mixture: Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT).[27]

-

Reaction Initiation: In a microcentrifuge tube, combine the kinase, substrate, and kinase buffer. Initiate the reaction by adding ATP, typically including a radiolabeled version like [γ-³²P]ATP.[27]

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Detection of Phosphorylation:

-

Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film to detect the incorporation of ³²P into the substrate.

-

Luminescence-based Assay: Alternatively, use a non-radioactive method like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, directly correlating with kinase activity.[28]

-

Conclusion and Future Directions

ASAP1 is a multifaceted signaling protein that stands at the crossroads of several critical oncogenic pathways. Its role in regulating the cytoskeleton and membrane trafficking through its GAP activity on Arf GTPases, coupled with its integration into Src-FAK, TGF-β, and other signaling networks, makes it a compelling target for cancer therapy. The overexpression of ASAP1 and its correlation with metastatic potential and poor prognosis underscore its clinical relevance. Future research should focus on elucidating the specific upstream regulators of ASAP1 in different cancer contexts and on developing targeted inhibitors against its activity or its interaction with key binding partners. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the complex role of ASAP1 in cancer progression and to explore its potential as a therapeutic target.

References

- 1. ASAP1 Promotes Epithelial to Mesenchymal Transition by Activating the TGFβ Pathway in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ASAP1, a gene at 8q24, is associated with prostate cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASAP1 promotes tumor cell motility and invasiveness, stimulates metastasis formation in vivo, and correlates with poor survival in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An active allosteric mechanism in ASAP1-mediated Arf1 GTP hydrolysis redefines PH domain function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Src-Dependent Phosphorylation of ASAP1 Regulates Podosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Contribution of AZAP-Type Arf GAPs to Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Association of ASAP1, an ADP Ribosylation Factor-GTPase Activating Protein, with Focal Adhesion Kinase Contributes to the Process of Focal Adhesion Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Arf GTPase-activating protein ASAP1 regulates the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An active allosteric mechanism in ASAP1-mediated Arf1 GTP hydrolysis redefines PH domain function [pubmed.ncbi.nlm.nih.gov]

- 15. ASAP1 promotes extrahepatic cholangiocarcinoma progression by regulating the Wnt/β-catenin pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ASAP1 activates the IQGAP1/CDC42 pathway to promote tumor progression and chemotherapy resistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. europeanreview.org [europeanreview.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Long non-coding RNA ASAP1-IT1 suppresses ovarian cancer progression by regulating Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LncRNA ASAP1-IT1 enhances cancer cell stemness via regulating miR-509-3p/YAP1 axis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of metastasis-associated genes in prostate cancer - UBC Library Open Collections [open.library.ubc.ca]

- 22. researchgate.net [researchgate.net]

- 23. Role of ADP ribosylation factor guanylate kinase 1 in the malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nanog Increases Focal Adhesion Kinase (FAK) Promoter Activity and Expression and Directly Binds to FAK Protein to Be Phosphorylated - PMC [pmc.ncbi.nlm.nih.gov]

- 28. promega.com [promega.com]

An In-depth Technical Guide to ASAP1 Protein Interactions and Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASAP1 (ArfGAP with SH3 domain, ankyrin repeat, and PH domain 1) is a multi-domain scaffolding protein and GTPase-activating protein (GAP) that plays a pivotal role in regulating cell adhesion, migration, and cytoskeletal organization. Its function is intricately linked to its ability to interact with a diverse array of proteins, forming dynamic complexes that influence key signaling pathways. This technical guide provides a comprehensive overview of the known protein interactions and complexes involving ASAP1, with a focus on quantitative data, experimental methodologies, and the signaling cascades in which it participates.

Core ASAP1 Protein Interactions

ASAP1's modular architecture, consisting of a BAR (Bin/Amphiphysin/Rvs) domain, a pleckstrin homology (PH) domain, an Arf-GAP domain, ankyrin repeats, a proline-rich region, and an SH3 domain, facilitates its interaction with a wide range of binding partners. These interactions are crucial for its localization and function in various cellular compartments, including focal adhesions, podosomes, and the trans-Golgi network.

Quantitative Analysis of ASAP1 Interactions

The following table summarizes the available quantitative data for key ASAP1 protein interactions. It is important to note that for many known interactions, precise binding affinities have not yet been determined and are often characterized qualitatively through methods like co-immunoprecipitation.

| Interacting Partner | ASAP1 Domain | Method | Binding Affinity (Kd) | Reference |

| Giant ankyrin-B (gAnkB) | SH3 | Isothermal Titration Calorimetry (ITC) | ~0.14 µM | [1] |

| gAnkB-derived peptide | SH3 | Isothermal Titration Calorimetry (ITC) | ~7 nM | [2] |

| Clasp1 | SH3 | Isothermal Titration Calorimetry (ITC) | ~8.9 µM | [1] |

| F-actin | N-BAR | High-speed co-sedimentation assay | Not determined | [2][3] |

| Nonmuscle Myosin 2A (NM2A) | BAR-PH | Co-sedimentation assay | Not determined | [4] |

| Focal Adhesion Kinase (FAK) | SH3 | Yeast Two-Hybrid, Co-IP, Pull-down | Not determined | [5][6][7] |

| Src | Proline-rich | In vitro binding assays, Co-IP | Not determined | [8] |

| Cortactin | Proline-rich | Co-immunoprecipitation | Not determined | [9] |

| CD2AP | Proline-rich | Co-immunoprecipitation | Not determined | [10] |

| CrkL | Proline-rich | Pull-down assay | Not determined | [11] |

| Paxillin | SH3 | Yeast Two-Hybrid | Not determined | [8] |

| Arf4 | - | Co-immunoprecipitation | Not determined | [6][12] |

| Rab11 | - | Co-immunoprecipitation | Not determined | [6][12] |

| FIP3 | - | Co-immunoprecipitation | Not determined | [13] |

| Rabin8 | - | Co-immunoprecipitation | Not determined | [6][12] |

| h-prune | Not specified | Co-immunoprecipitation | Not determined | [14] |

| Nm23-H1 | Not specified | Co-immunoprecipitation | Not determined | [14] |

| SLK | SH3 | Co-immunoprecipitation | Not determined | [14] |

Key Signaling Pathways and Complexes

ASAP1 acts as a critical node in several signaling pathways, integrating signals from the extracellular matrix and growth factors to regulate cytoskeletal dynamics and membrane trafficking.

Focal Adhesion Dynamics

ASAP1 is a key component of focal adhesions, where it interacts with structural and signaling proteins to regulate cell adhesion and migration.[15] Its interaction with Focal Adhesion Kinase (FAK) is mediated by its C-terminal SH3 domain binding to the second proline-rich motif of FAK.[5][6][7] This interaction is crucial for the proper assembly and turnover of focal adhesions.[5][6] ASAP1 also interacts with the non-receptor tyrosine kinase Src, which phosphorylates ASAP1 and is essential for the formation of podosomes and invadopodia, specialized adhesive and invasive structures.[12]

ASAP1 in Focal Adhesion and Invadopodia Signaling

Ciliary Targeting Complex

ASAP1 is a central component of the ciliary targeting complex, which is responsible for the transport of proteins, such as rhodopsin, to the primary cilium.[6][12][14] In this complex, ASAP1 acts as a scaffold, bringing together Arf4, Rab11, the Rab11 effector FIP3, and the Rab8 guanine (B1146940) nucleotide exchange factor Rabin8.[6][7][12] This intricate assembly ensures the proper sorting and delivery of cargo to the cilium.[11][16]

ASAP1 in the Ciliary Targeting Complex

Regulation of the Actin Cytoskeleton

ASAP1 directly influences the organization of the actin cytoskeleton. Its N-BAR domain has been shown to directly bind to and bundle F-actin filaments.[2][3] Furthermore, ASAP1 interacts with cortactin, a key regulator of actin polymerization, particularly in the context of invadopodia formation and function.[17] This interaction is thought to be crucial for the localized actin remodeling required for cell motility and invasion.

ASAP1 and Cortactin in Actin Remodeling

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of protein-protein interactions. The following sections provide representative methodologies for key techniques used to investigate ASAP1 interactions. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Co-immunoprecipitation (Co-IP) of ASAP1 and FAK

This protocol describes the co-immunoprecipitation of endogenous ASAP1 and FAK from a cell lysate.[5][18]

Workflow Diagram:

Co-immunoprecipitation Workflow

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T or REF52) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add 2-5 µg of anti-ASAP1 antibody or a corresponding isotype control IgG to 1-2 mg of pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add equilibrated protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against FAK and ASAP1, followed by appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

GST Pull-Down Assay for ASAP1 and Src Interaction

This protocol describes an in vitro pull-down assay to confirm the direct interaction between a GST-tagged ASAP1 fragment (e.g., the proline-rich region) and Src.

Workflow Diagram:

GST Pull-Down Assay Workflow

Methodology:

-

Bait Protein Preparation:

-

Express and purify a GST-tagged fragment of ASAP1 containing the proline-rich region from E. coli.

-

As a control, purify GST alone.

-

Immobilize the purified GST-ASAP1 and GST on glutathione-sepharose beads by incubating for 1-2 hours at 4°C.

-

-

Prey Protein Preparation:

-

Prepare a cell lysate containing Src (e.g., from cells overexpressing Src).

-

-

Binding:

-

Incubate the immobilized GST-ASAP1 and GST beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Src antibody.

-

Yeast Two-Hybrid (Y2H) Screen to Identify ASAP1 Interactors

This protocol provides a general framework for using ASAP1 as a "bait" to screen a cDNA library for novel interacting "prey" proteins.[5][7]

Workflow Diagram:

Yeast Two-Hybrid Screening Workflow

Methodology:

-

Bait Plasmid Construction:

-

Clone the full-length or a specific domain of ASAP1 into a yeast two-hybrid "bait" vector (e.g., containing the GAL4 DNA-binding domain).

-

Transform the bait plasmid into a suitable yeast strain and confirm its expression and lack of auto-activation of reporter genes.

-

-

Library Screening:

-

Transform the yeast strain containing the ASAP1 bait with a "prey" cDNA library (e.g., fused to the GAL4 activation domain).

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where an interaction between the bait and prey activates the reporter genes.

-

-

Identification and Validation of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the potential interacting proteins.

-

Validate the interactions through re-transformation into yeast and/or through independent biochemical assays like co-immunoprecipitation or pull-down assays.

-

Conclusion

ASAP1 is a multifaceted protein whose diverse functions are orchestrated through a complex network of protein-protein interactions. Understanding the composition and dynamics of ASAP1-containing complexes is crucial for elucidating its role in both normal cellular processes and in diseases such as cancer. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the intricate world of ASAP1 and its interactome. Future studies employing quantitative proteomics and advanced imaging techniques will undoubtedly provide deeper insights into the spatiotemporal regulation of ASAP1 interactions and pave the way for the development of novel therapeutic strategies targeting ASAP1-mediated pathways.

References

- 1. Actin Binding to the BAR Domain and Arf GAP Activity of ASAP1 Coordinately Control Actin Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BAR domain of the Arf GTPase-activating protein ASAP1 directly binds actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BAR domain of the Arf GTPase-activating protein ASAP1 directly binds actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Arf GTPase-activating Protein, ASAP1, Binds Nonmuscle Myosin 2A to Control Remodeling of the Actomyosin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The association of ASAP1, an ADP ribosylation factor-GTPase activating protein, with focal adhesion kinase contributes to the process of focal adhesion assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Association of ASAP1, an ADP Ribosylation Factor-GTPase Activating Protein, with Focal Adhesion Kinase Contributes to the Process of Focal Adhesion Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The ArfGAP ASAP1 Controls Actin Stress Fiber Organization via Its N-BAR Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CrkL directs ASAP1 to peripheral focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Src-dependent phosphorylation of ASAP1 regulates podosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. The Arf GAP ASAP1 provides a platform to regulate Arf4- and Rab11–Rab8-mediated ciliary receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Arf GTPase-activating protein ASAP1 regulates the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanisms of protein and lipid targeting to ciliary membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oncogenic Src requires a wild-type counterpart to regulate invadopodia maturation - PMC [pmc.ncbi.nlm.nih.gov]

ASAP1 Gene Expression: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of ASAP1 Expression Across Human Tissues, its Signaling Roles, and Methodologies for its Study

This technical guide provides a detailed overview of the ArfGAP with SH3 domain, ankyrin repeat and PH domain 1 (ASAP1) gene expression in various human tissues. It is intended for researchers, scientists, and drug development professionals interested in the functional roles of ASAP1 and its potential as a therapeutic target. This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

ASAP1 Gene and Protein Expression

ASAP1 is a multi-domain protein that functions as a GTPase-activating protein (GAP) for ADP-ribosylation factors (ARFs), playing a crucial role in regulating membrane trafficking and actin cytoskeleton remodeling.[1] Its expression levels vary across different tissues, and dysregulation has been implicated in various diseases, including cancer.

Quantitative RNA Expression of ASAP1

RNA sequencing (RNA-Seq) data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive quantitative overview of ASAP1 gene expression across a wide range of non-diseased human tissues. The expression levels, measured in normalized Transcripts Per Million (nTPM), indicate that ASAP1 is expressed in numerous tissues, with notable enrichment in specific types.

| Tissue | Median nTPM |

| Adipose - Subcutaneous | 19.8 |

| Adipose - Visceral (Omentum) | 16.5 |

| Adrenal Gland | 25.6 |

| Artery - Aorta | 15.7 |

| Artery - Coronary | 12.9 |

| Artery - Tibial | 20.3 |

| Brain - Cerebellum | 10.1 |

| Brain - Cortex | 11.2 |

| Breast - Mammary Tissue | 13.9 |

| Cells - Cultured Fibroblasts | 28.9 |

| Colon - Sigmoid | 14.7 |

| Colon - Transverse | 16.2 |

| Esophagus - Gastroesophageal Junction | 13.5 |

| Esophagus - Mucosa | 11.8 |

| Esophagus - Muscularis | 10.9 |

| Heart - Atrial Appendage | 8.9 |

| Heart - Left Ventricle | 9.5 |

| Kidney - Cortex | 12.3 |

| Liver | 10.5 |

| Lung | 22.7 |

| Muscle - Skeletal | 6.5 |

| Nerve - Tibial | 30.2 |

| Ovary | 20.1 |

| Pancreas | 12.8 |

| Pituitary | 18.5 |

| Prostate | 21.4 |

| Skin - Not Sun Exposed (Suprapubic) | 14.6 |

| Skin - Sun Exposed (Lower leg) | 18.7 |

| Small Intestine - Terminal Ileum | 13.8 |

| Spleen | 35.1 |

| Stomach | 16.8 |

| Testis | 14.9 |

| Thyroid | 21.9 |

| Uterus | 19.4 |

| Vagina | 16.9 |

| Whole Blood | 11.7 |

Data sourced from the GTEx Portal on December 17, 2025. nTPM values represent the median expression for each tissue type.

ASAP1 Protein Expression Profile

Immunohistochemical data from The Human Protein Atlas reveals the cellular and subcellular distribution of the ASAP1 protein across various tissues. The protein is generally found in the cytoplasm and at the plasma membrane.[2]

| Tissue | Staining Intensity | Cellular Localization |

| Adipose Tissue | Low | Cytoplasmic |

| Adrenal Gland | Medium | Cytoplasmic |

| Appendix | Medium | Cytoplasmic in lymphoid and glandular cells |

| Bone Marrow | Medium | Cytoplasmic in hematopoietic cells |

| Brain (Cerebral Cortex) | Medium | Cytoplasmic in neuronal and glial cells |

| Breast | Low to Medium | Cytoplasmic in glandular cells |

| Colon | Medium | Cytoplasmic in glandular cells |

| Esophagus | Medium | Cytoplasmic in squamous epithelial cells |

| Heart Muscle | Low | Cytoplasmic |

| Kidney | Medium | Cytoplasmic in renal tubules |

| Liver | Low | Cytoplasmic in hepatocytes |

| Lung | Medium | Cytoplasmic in pneumocytes and macrophages |

| Lymph Node | Medium | Cytoplasmic in lymphoid cells |

| Ovary | Medium | Cytoplasmic in stromal cells |

| Pancreas | Low | Cytoplasmic in exocrine glandular cells |

| Prostate | Medium | Cytoplasmic in glandular cells |

| Skin | Medium | Cytoplasmic in epidermal cells |

| Spleen | Medium | Cytoplasmic in red and white pulp |

| Stomach | Medium | Cytoplasmic in glandular cells |

| Testis | Medium | Cytoplasmic in cells of seminiferous ducts |

| Thyroid Gland | Medium | Cytoplasmic in glandular cells |

This table summarizes qualitative protein expression data based on immunohistochemistry from The Human Protein Atlas.

Signaling Pathways Involving ASAP1

ASAP1 is a key regulator in several signaling pathways, primarily those involved in cell adhesion, migration, and invasion. Its multi-domain structure allows it to interact with a variety of signaling molecules.

Focal Adhesion Signaling

ASAP1 plays a critical role in focal adhesion dynamics. It is recruited to focal adhesions where it interacts with key proteins such as Focal Adhesion Kinase (FAK) and Src.[3][4][5][6][7] The SH3 domain of ASAP1 binds to the proline-rich region of FAK.[3][4][5] Through its GAP activity towards ARF1, ASAP1 influences the trafficking of proteins, like paxillin, to and from focal adhesions, thereby regulating their assembly and disassembly.[3][4] This regulation is crucial for cell spreading and migration.

TGF-β Signaling Pathway

Recent studies have implicated ASAP1 in the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in the context of cancer progression. ASAP1 can interact with the SMAD2/3 complex.[8] This interaction appears to form a positive feedback loop where TGF-β signaling increases ASAP1 expression, and ASAP1, in turn, enhances the phosphorylation of SMAD2 (p-SMAD2), promoting epithelial-to-mesenchymal transition (EMT) and cell invasiveness.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study ASAP1 gene and protein expression.

RNA-Sequencing (RNA-Seq) for Gene Expression Analysis

RNA-Seq is a powerful technique to quantify the transcriptome of a sample, providing precise measurement of gene expression levels.

-

RNA Extraction:

-

Homogenize fresh or frozen tissue/cell samples in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

Isolate total RNA using a silica-based column or phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

-

Treat with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN score of ≥ 7 is generally recommended.

-

Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

-

Library Preparation:

-

Isolate mRNA from total RNA using oligo(dT)-coated magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

-

Perform end-repair, adenylate the 3' ends, and ligate sequencing adapters.

-

Amplify the library by PCR to generate a sufficient quantity for sequencing.

-

-

Sequencing:

-

Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of read length and sequencing depth will depend on the experimental goals.

-

-

Data Analysis:

-

Assess the quality of the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality bases.

-

Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantify gene expression by counting the number of reads that map to each gene and normalize the counts to Transcripts Per Million (TPM) or other suitable units.

-

Perform differential expression analysis between sample groups using statistical packages like DESeq2 or edgeR.

-

Immunohistochemistry (IHC) for Protein Localization

IHC is used to visualize the distribution and localization of ASAP1 protein within tissue sections.

-

Sample Preparation:

-

Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate the sections by incubating in a series of decreasing concentrations of ethanol, followed by distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).

-

Incubate with a primary antibody specific for ASAP1 at an optimized dilution overnight at 4°C.

-

Wash with a buffer (e.g., PBS-T).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash with buffer.

-

Visualize the signal by adding a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate the sections, clear with xylene, and mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope to assess the intensity and localization of ASAP1 staining.

-

Western Blotting for Protein Quantification

Western blotting is used to detect and semi-quantify the amount of ASAP1 protein in a sample.

-

Sample Preparation:

-

Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by size via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against ASAP1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software, normalizing to a loading control like GAPDH or β-actin.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method for quantifying the expression of the ASAP1 gene by measuring the amplification of its cDNA in real-time.

-

RNA to cDNA:

-

Extract high-quality total RNA as described for RNA-Seq.

-

Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for ASAP1, and a real-time PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).

-

Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) to serve as an endogenous control.

-

Run the reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for ASAP1 and the housekeeping gene in each sample.

-

Calculate the relative expression of ASAP1 using the comparative Ct (ΔΔCt) method, normalizing the expression of ASAP1 to the housekeeping gene and relative to a control sample.

-

Conclusion

This guide provides a comprehensive overview of ASAP1 expression in human tissues, its involvement in key signaling pathways, and detailed protocols for its study. The provided data and methodologies serve as a valuable resource for researchers investigating the multifaceted roles of ASAP1 in health and disease, and for professionals in the field of drug development exploring its potential as a therapeutic target. The consistent expression of ASAP1 across numerous tissues, coupled with its role in fundamental cellular processes like adhesion and migration, underscores its importance in cellular biology and pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Association of ASAP1, an ADP Ribosylation Factor-GTPase Activating Protein, with Focal Adhesion Kinase Contributes to the Process of Focal Adhesion Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. The association of ASAP1, an ADP ribosylation factor-GTPase activating protein, with focal adhesion kinase contributes to the process of focal adhesion assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. ASAP1 Promotes Epithelial to Mesenchymal Transition by Activating the TGFβ Pathway in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of ASAP1 in Tumor Invasion and Metastasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ASAP1 (ArfGAP with SH3 domain, Ankyrin repeats, and PH domain) is a multi-domain scaffolding and enzymatic protein that has emerged as a critical regulator of tumor cell invasion and metastasis. Its overexpression is frequently correlated with poor prognosis in a variety of cancers, including colorectal, prostate, gastric, and lung cancer. Functionally, ASAP1 is a key orchestrator of the cellular machinery required for metastasis, promoting cell motility, invasion, and the degradation of the extracellular matrix (ECM). It exerts its influence by modulating actin cytoskeleton dynamics, facilitating the formation of invasive structures known as invadopodia, and participating in multiple oncogenic signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to ASAP1's function in cancer progression, serving as a resource for researchers aiming to understand and target this key metastatic driver.

ASAP1 Expression and Clinical Significance

ASAP1 is frequently upregulated in various human cancers, and its expression level often serves as an independent predictor of poor clinical outcomes, including increased lymph node metastasis and reduced overall survival.[1][2][3]

Table 1: Quantitative Data on ASAP1 Expression and Clinical Correlation in Various Cancers

| Cancer Type | ASAP1 Expression Status | Correlation | Quantitative Metric | Reference |

| Gastric Cancer | High Expression | Poor Overall Survival | Hazard Ratio = 1.48, p = 0.036 | [3] |

| Gastric Cancer | High Expression | Association with TNM Stage | p < 0.0001 | [1] |

| Gastric Cancer | High Expression | Independent Predictor of Lymph Node Metastasis | p = 0.0001 | [1] |

| Colorectal Cancer | High Expression | Poor Metastasis-Free Survival & Prognosis | Strong Correlation | [2] |

| Prostate Cancer | Elevated Staining | Found in 80% of primary tumors vs. benign tissue | Substantially higher in metastatic lesions | [4] |

| Prostate Cancer | Gene Copy Number | Additional copies detected | 58% of primary tumors | [4] |

| Extrahepatic Cholangiocarcinoma | High Expression | Found in tumor tissue vs. adjacent normal tissue | Significantly higher protein expression | [5] |

| Invasive Breast Cancer (ER-positive) | Low Expression | Poor Recurrence-Free Survival | Hazard Ratio = 4.046, p = 0.002 | [6] |

Note: Some studies have reported contrasting findings, such as in certain breast cancer models where loss of ASAP1 was associated with increased tumor growth and metastasis, suggesting a complex, context-dependent role.[6]

Molecular Mechanisms of ASAP1 in Invasion and Metastasis

ASAP1's pro-metastatic functions are driven by its ability to integrate signaling pathways and directly modulate the cytoskeleton. Its roles can be broadly categorized into signaling regulation and cytoskeletal remodeling.

Key Signaling Pathways Involving ASAP1

ASAP1 acts as a crucial node in several signaling cascades that promote cancer cell invasion.

-

IQGAP1/CDC42 Pathway: In gastric cancer, ASAP1 interacts with and stabilizes the scaffolding protein IQGAP1, preventing its ubiquitin-mediated degradation. This leads to the activation of the small GTPase CDC42, a master regulator of cell polarity and filopodia formation, thereby promoting tumor progression.[3]

-

TGFβ Pathway: In papillary thyroid cancer, ASAP1 interacts with the SMAD2/3 complex, forming a positive feedback loop with TGFβ signaling.[7] This interaction promotes the Epithelial-to-Mesenchymal Transition (EMT), a key process for acquiring migratory and invasive capabilities.[1][7][8]

-

p-STAT3 Signaling: Inhibition of ASAP1 in lung cancer models has been shown to suppress metastasis by inhibiting the phosphorylation of STAT3 (p-STAT3).[9] This pathway modulation also alters the tumor immune microenvironment.[9]

-

Wnt/β-catenin Pathway: ASAP1 has been found to regulate the activity of the Wnt/β-catenin pathway in cholangiocarcinoma, which is crucial for cell proliferation, migration, and invasion.[5]

A diagram of the ASAP1-IQGAP1-CDC42 signaling axis is presented below.

Caption: ASAP1 signaling via the IQGAP1/CDC42 pathway to promote metastasis.

Regulation of the Actin Cytoskeleton and Invadopodia

A fundamental role of ASAP1 in metastasis is its control over the actin cytoskeleton.[10] This is critical for the formation of invadopodia—specialized, actin-rich protrusions that cancer cells use to degrade the ECM.[11][12]

-

Direct Actin Binding: ASAP1 binds directly to actin filaments through its N-BAR domain, which enables it to bundle and stabilize actin filaments.[13][14][15] This activity is crucial for organizing the core actin structures within invadopodia.

-

Invadopodia Function: By organizing the actin core, ASAP1 facilitates the localization and secretion of matrix metalloproteinases (MMPs), such as MT1-MMP, at the invadopodia tip.[12][16][17] These proteases are responsible for the focal degradation of ECM components, clearing a path for cell invasion.[11][17] Knockdown of ASAP1 impairs invadopodia formation and subsequent ECM degradation.

The logical relationship between ASAP1 and invadopodia-mediated invasion is illustrated below.

Caption: Logical flow from ASAP1 to invadopodia-mediated ECM degradation.

Functional Consequences of ASAP1 Modulation

Targeting ASAP1 expression, typically through siRNA or shRNA, has profound effects on the invasive and migratory capabilities of cancer cells.

Table 2: Quantitative Effects of ASAP1 Knockdown on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Assay | Result | Quantitative Change | Reference |

| PC-3 | Prostate Cancer | Cell Migration | Suppressed | ~50% reduction | [4] |

| PC-3 | Prostate Cancer | Matrigel Invasion | Markedly Suppressed | ~67% reduction | [4] |

| MGC-803, SGC-7901 | Gastric Cancer | Cell Motility, Migration, Invasion | Inhibited | Significant suppression (p<0.001) | [1] |

| A549, NCI-H1299, PC-9 | Lung Cancer | Cell Migration & Invasion | Suppressed | Significant reduction (p<0.001) | [7][9] |

| MDA-T32, MDA-T85 | Papillary Thyroid Cancer | Cell Migration & Invasion | Inhibited | Significant reduction | [8] |

Key Experimental Protocols

Studying the role of ASAP1 in tumor invasion relies on a set of core cell biology techniques. Detailed below are protocols for the Transwell invasion assay and F-actin staining, which are fundamental to assessing ASAP1's function.

Protocol: Transwell Invasion Assay

This assay measures the ability of cells to invade through a layer of extracellular matrix, mimicking in vivo invasion.[18][19][20]

Materials:

-

Boyden chambers (Transwell inserts) with 8 µm pore size membranes.

-

24-well plates.

-

Matrigel Basement Membrane Matrix.

-

Serum-free cell culture medium.

-

Complete medium with chemoattractant (e.g., 10% FBS).

-

Cells with modulated ASAP1 expression (e.g., shRNA knockdown) and control cells.

-

Cotton swabs, 70% ethanol (B145695), crystal violet stain.

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice overnight. Dilute it with cold, serum-free medium according to the manufacturer's instructions. Add 30-50 µL of the diluted Matrigel solution to the top of each Transwell insert membrane, ensuring even coating.[18]

-

Gelling: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[20]

-

Cell Preparation: Culture and harvest cells. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[18]

-

Cell Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

Chemoattractant: Add 500-600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[20]

-

Incubation: Place the inserts into the wells and incubate at 37°C in a 5% CO2 incubator for 20-24 hours.[20]

-

Removal of Non-Invading Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.[19][21]

-

Fixation and Staining: Fix the cells that have invaded to the underside of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[19] Stain the cells by placing the insert in a well containing crystal violet solution for 10-20 minutes.

-

Quantification: Gently wash the insert in water to remove excess stain. Allow it to air dry. Count the number of stained, invaded cells on the underside of the membrane using a microscope. Capture images from several random fields and average the counts.

-

Analysis: Compare the number of invaded cells between the ASAP1-knockdown group and the control group.

The workflow for a typical ASAP1 knockdown and invasion experiment is depicted below.

Caption: Experimental workflow for assessing the impact of ASAP1 on cell invasion.

Protocol: F-Actin Cytoskeleton Staining

This protocol uses fluorescently-labeled phalloidin (B8060827) to visualize changes in the F-actin cytoskeleton, such as stress fiber formation or the actin core of invadopodia, which are regulated by ASAP1.[15][22]

Materials:

-

Cells cultured on glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.1% Triton X-100 in PBS for permeabilization.

-

Fluorescently-conjugated Phalloidin (e.g., Phalloidin-Rhodamine).

-

Mounting medium with DAPI (for nuclear counterstain).

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency. Apply experimental conditions if necessary.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells twice with PBS. Add the fluorescent phalloidin solution (diluted in PBS according to manufacturer's protocol) to the coverslips and incubate for 30-60 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS to remove unbound phalloidin. Invert the coverslip onto a drop of mounting medium containing DAPI on a glass microscope slide.

-

Imaging: Seal the coverslip with nail polish and visualize the actin cytoskeleton using a fluorescence or confocal microscope. Compare the actin structures in cells with altered ASAP1 expression to control cells.

Conclusion and Therapeutic Implications

ASAP1 is a potent promoter of tumor invasion and metastasis, acting through a complex network of signaling pathways and direct regulation of the actin cytoskeleton. Its frequent upregulation in aggressive cancers and its correlation with poor patient outcomes highlight its potential as both a biomarker for metastatic disease and a therapeutic target.[2][4] The data strongly suggest that inhibiting ASAP1 function—whether its enzymatic GAP activity or its protein-protein interactions—could be a viable strategy to suppress cancer cell dissemination. Future research should focus on developing specific inhibitors of ASAP1 and further elucidating its context-dependent roles to refine targeting strategies for anti-metastatic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. ASAP1 promotes tumor cell motility and invasiveness, stimulates metastasis formation in vivo, and correlates with poor survival in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASAP1 activates the IQGAP1/CDC42 pathway to promote tumor progression and chemotherapy resistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASAP1, a gene at 8q24, is associated with prostate cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASAP1 promotes extrahepatic cholangiocarcinoma progression by regulating the Wnt/β-catenin pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASAP1 Expression in Invasive Breast Cancer and Its Prognostic Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ASAP1 Promotes Epithelial to Mesenchymal Transition by Activating the TGFβ Pathway in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of ASAP1 Modulates the Tumor Immune Microenvironment and Suppresses Lung Cancer Metastasis via the p-STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Arf GTPase-activating protein ASAP1 regulates the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid rafts and caveolin-1 are required for invadopodia formation and extracellular matrix degradation by human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Invading one step at a time: the role of invadopodia in tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The BAR domain of the Arf GTPase-activating protein ASAP1 directly binds actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A lysine-rich cluster in the N-BAR domain of ARF GTPase-activating protein ASAP1 is necessary for binding and bundling actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How do invadopodia degrade the extracellular matrix? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 21. corning.com [corning.com]

- 22. The Arf GTPase-activating protein ASAP1 regulates the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pre-designed ASAP1 siRNA for Basic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the use of pre-designed small interfering RNA (siRNA) targeting the ASAP1 gene for basic research and potential therapeutic development. ASAP1 (ArfGAP with SH3 domain, ankyrin repeat and PH domain 1) is a critical signaling protein involved in cytoskeletal regulation, cell migration, and invasion. Its dysregulation has been implicated in various cancers, making it a compelling target for investigation. This document outlines the function of ASAP1, details the effects of its knockdown using siRNA, provides structured experimental protocols, and visualizes key cellular pathways and workflows.

Introduction to ASAP1

ASAP1 is a multi-domain protein that functions as a GTPase-activating protein (GAP) for ADP-ribosylation factors (ARFs), primarily ARF1 and ARF5.[1][2] This activity is crucial for regulating membrane trafficking and actin cytoskeleton remodeling.[1] ASAP1 is implicated in various cellular processes, including cell spreading, formation of focal adhesions, and podosomes.[3][4] Its involvement in pathways that control cell motility and invasion has made it a significant area of study in cancer biology.[5][6]

ASAP1 Signaling Pathways

ASAP1 is a key player in multiple signaling cascades. Notably, it has been shown to activate the IQGAP1/CDC42 pathway, which in turn can promote tumor progression and chemotherapy resistance.[5] This activation can further lead to the upregulation of the EGFR-MAPK signaling pathway, a critical regulator of cell proliferation and survival.[7]

Quantitative Effects of ASAP1 siRNA

The knockdown of ASAP1 using pre-designed siRNA has been shown to have significant effects on cancer cell lines. While specific quantitative data can vary between cell lines and experimental conditions, the general trends observed are summarized below.

| Cell Line | Assay | Effect of ASAP1 siRNA Knockdown | Reference |

| SGC-7901 (Gastric Cancer) | CCK-8 Proliferation Assay | Marked decrease in cell proliferation and viability | [5] |

| MGC-803 (Gastric Cancer) | CCK-8 Proliferation Assay | Marked decrease in cell proliferation and viability | [5] |

| SGC-7901 (Gastric Cancer) | Colony Formation Assay | Marked decrease in colony formation | [5] |

| MGC-803 (Gastric Cancer) | Colony Formation Assay | Marked decrease in colony formation | [5] |

| SGC-7901 (Gastric Cancer) | Transwell Migration Assay | Significant inhibition of cell migration | [5] |

| MGC-803 (Gastric Cancer) | Transwell Migration Assay | Significant inhibition of cell migration | [5] |

| SGC-7901 (Gastric Cancer) | Transwell Invasion Assay | Significant inhibition of cell invasion | [5] |

| MGC-803 (Gastric Cancer) | Transwell Invasion Assay | Significant inhibition of cell invasion | [5] |

| THP-1 (Leukemia) | Transwell Migration Assay | Impaired cell migration | [8] |

Detailed Experimental Protocols

siRNA Transfection Protocol

This protocol is a general guideline for the transfection of pre-designed ASAP1 siRNA into mammalian cells. Optimization for specific cell lines is recommended.

Materials:

-

Pre-designed ASAP1 siRNA and negative control siRNA (scrambled sequence)

-

Mammalian cell line of interest (e.g., SGC-7901, MGC-803)

-

Complete growth medium (with serum, without antibiotics)

-

Serum-free medium (e.g., Opti-MEM)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

6-well tissue culture plates

-

RNase-free water and microtubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[9] Use 2 mL of complete growth medium per well.

-

siRNA Preparation: On the day of transfection, prepare the following solutions in separate RNase-free microtubes. For a final siRNA concentration of 20 nM in a 6-well plate (2 mL final volume):

-

Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[10]

-

Transfection:

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[10]

-

Post-transfection: Add 1 mL of 2x complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

-

Analysis: Analyze gene knockdown and phenotypic effects 24-72 hours post-transfection.[9]

Validation of Knockdown Efficiency (RT-qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for ASAP1 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using primers for ASAP1 and a housekeeping gene. A typical reaction setup is as follows:

-

10 µL 2x qPCR master mix

-

1 µL forward primer (10 µM)

-

1 µL reverse primer (10 µM)

-

2 µL cDNA

-

6 µL nuclease-free water

-

-

Data Analysis: Calculate the relative expression of ASAP1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.

Cell Proliferation Assay (CCK-8)

Materials:

-

96-well plates

-

CCK-8 or similar proliferation assay reagent

Procedure:

-

Transfection: Perform siRNA transfection in a 6-well plate as described above.

-

Cell Seeding: At 24 hours post-transfection, trypsinize and seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Assay: At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Cell Migration Assay (Transwell)

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Transfection: Transfect cells with ASAP1 siRNA or control siRNA in a 6-well plate.

-

Cell Preparation: At 24 hours post-transfection, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Add 600 µL of complete growth medium to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium and seed 5 x 10^4 cells in 200 µL into the upper chamber of the Transwell insert.

-

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for an ASAP1 siRNA experiment, from initial setup to data analysis and interpretation.

Role in Drug Development

The significant role of ASAP1 in promoting cancer cell proliferation, migration, and invasion makes it an attractive target for therapeutic intervention.[5][6] The development of small molecule inhibitors or more advanced nucleic acid-based therapies, such as stabilized siRNAs or antisense oligonucleotides, could offer novel treatment strategies for cancers where ASAP1 is overexpressed. Further research using pre-designed siRNAs to dissect the specific downstream effectors of ASAP1 will be crucial in identifying additional therapeutic targets within its signaling network.

Conclusion

Pre-designed ASAP1 siRNA is a powerful tool for investigating the function of this key signaling protein. This guide provides a foundational understanding of ASAP1, its signaling pathways, and the expected outcomes of its knockdown. The detailed protocols and workflows presented herein should enable researchers to effectively design and execute experiments to further elucidate the role of ASAP1 in health and disease, paving the way for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. A lysine-rich cluster in the N-BAR domain of ARF GTPase-activating protein ASAP1 is necessary for binding and bundling actin filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASAP1 activates the IQGAP1/CDC42 pathway to promote tumor progression and chemotherapy resistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASAP1 protein macromolecule promotes the growth and development of gastric cancer cells and the remodeling of F-actin cytoskeleton: Expression of VEGF and HIF-1 α proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. yeasenbio.com [yeasenbio.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Exploratory Studies Using ASAP1 siRNA

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on conducting exploratory studies using small interfering RNA (siRNA) to investigate the function of the ArfGAP with SH3 domain, ankyrin repeat and PH domain 1 (ASAP1) protein.

Introduction to ASAP1

ASAP1 is a multi-domain protein that plays a crucial role in regulating membrane trafficking and actin cytoskeleton remodeling.[1][2] It functions as a GTPase-activating protein (GAP) for ADP-ribosylation factors (ARFs), particularly ARF1 and ARF5, with its activity being dependent on phosphatidylinositol 4,5-bisphosphate (PIP2).[1][3][4] ASAP1 is involved in various cellular processes, including the formation of focal adhesions, cell spreading, and migration.[2][5][6] Through its various domains, ASAP1 interacts with several key signaling proteins, including the tyrosine kinase Src and focal adhesion kinase (FAK), positioning it as a critical node in cellular signaling networks.[5][6][7] Studies have shown that ASAP1 is localized to focal adhesions and is involved in the dynamic changes of the cytoskeleton necessary for cell movement.[2][5] Furthermore, emerging evidence suggests a role for ASAP1 in cancer progression and chemotherapy resistance, making it an attractive target for therapeutic development.[8]

Detailed Experimental Protocol: ASAP1 Gene Silencing using siRNA

This protocol outlines a general workflow for reducing the expression of ASAP1 in mammalian cells using siRNA. Optimization of parameters such as siRNA concentration and cell density is crucial for successful gene silencing.[9]

1. siRNA Design and Synthesis:

-

Controls:

-

Negative Control: A scrambled siRNA with the same nucleotide composition but a random sequence that does not target any known gene.[11]

-

2. Cell Culture and Transfection:

-

Preparation of Transfection Complexes:

-

Solution A: Dilute the ASAP1 siRNA duplex (e.g., 20-80 pmols) in a serum-free and antibiotic-free transfection medium.[12]

-

Solution B: Dilute the chosen transfection reagent in the same transfection medium.[12]

-

Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[12]

-

-

Transfection:

-

Wash the cells once with the transfection medium.[12]

-

Add the transfection complexes to the cells and incubate for 5-7 hours at 37°C in a CO2 incubator.[12]

-

After the incubation period, add normal growth medium containing twice the normal serum and antibiotic concentration without removing the transfection mixture.[12]

-

-

Post-Transfection Incubation: Culture the cells for 24-72 hours before proceeding with downstream assays to allow for sufficient knockdown of the target protein. The optimal time should be determined empirically.

3. Assessment of Knockdown Efficiency:

-